molecular formula C11H13NO2 B8696523 1-(6-Methoxyindolin-1-yl)ethanone CAS No. 4770-35-8

1-(6-Methoxyindolin-1-yl)ethanone

Cat. No. B8696523
M. Wt: 191.23 g/mol
InChI Key: WYFDKHJRBBVYHP-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To a solution of 6-(methyloxy)-1H-indole (5.0 g, 34 mmols) in acetic acid (150 mL) was added NaBH3CN (5.12 g, 81.6 mmol) in several small portions. After stirring overnight at rt, the solvent was removed, the residue redissolved in ethyl acetate (300 mL), washed with saturated NaHCO3 (600 mL), filtered through a cotton plug and concentrated under reduced pressure to provide the crude indoline. ESIMS (M+H)+=150. The residue was then dissolved in glacial acetic acid (150 mL) and acetic anhydride (3.45 g, 33.86 mmol) was added. After stirring at rt for two hrs, the solvent was removed, residue resuspended in ethyl acetate (200 mL), washed with saturated NaHCO3 (600 mL). The aqueous layer was extracted with ethyl acetate (200 mL). The organic layers were combined, filtered through a cotton plug, and concentrated under reduced pressure to provide 1-acetyl-6-(methyloxy)-2,3-dihydro-1H-indole which was used without any further purification. ESIMS (M+H)+=192.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1.[BH3-]C#N.[Na+].[C:16](OC(=O)C)(=[O:18])[CH3:17]>C(O)(=O)C>[C:16]([N:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:11]=2)[CH2:7][CH2:8]1)(=[O:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C2C=CNC2=C1
Name
Quantity
5.12 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.45 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (600 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a cotton plug
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide the crude indoline
STIRRING
Type
STIRRING
Details
After stirring at rt for two hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
WASH
Type
WASH
Details
washed with saturated NaHCO3 (600 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a cotton plug
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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